2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
This compound features a spirocyclic architecture connecting a pyrazolo[1,5-c][1,3]oxazine core to a piperidine ring. Key structural elements include:
- 7-Ethoxy substitution: An electron-donating group that may influence electronic properties and metabolic stability.
The spiro junction introduces conformational rigidity, which could modulate biological activity and pharmacokinetics.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-ethoxy-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-3-27-12-10-25(11-13-27)28-20(18-6-5-7-22(29-4-2)24(18)32-25)15-19(26-28)17-8-9-21-23(14-17)31-16-30-21/h5-9,14,20H,3-4,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMFLSPWXBAVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C(=CC=C6)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine (CAS Number: 899983-86-9) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 435.5 g/mol . The structure features a spirocyclic framework that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₂₉N₃O₄ |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 899983-86-9 |
Antitumor Effects
Research indicates that compounds similar to this structure exhibit antitumor properties. For instance, derivatives with similar functionalities have been shown to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways such as the ERK pathway and downregulation of surface markers like CD44 .
Neuropharmacological Effects
The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Similar compounds have been explored for their ability to inhibit serotonin and norepinephrine transporters (SERT and NET), which are crucial in mood regulation and anxiety disorders. In animal models, these compounds displayed significant efficacy in reducing depressive behaviors at low doses .
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with similar scaffolds have been reported to inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered neurotransmission, impacting mood and anxiety levels.
Study 1: Antitumor Activity
A study investigated a series of compounds based on the pyrazolo[1,5-c][1,3]oxazine framework. These compounds were tested for their ability to inhibit tumor cell proliferation in vitro and in vivo. The results showed that certain derivatives significantly reduced tumor size in xenograft models, indicating strong antitumor activity.
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, a derivative of the compound was administered to rats subjected to forced swim tests. The results indicated a significant reduction in immobility time compared to controls, suggesting antidepressant-like effects. The minimum effective dose was determined to be around 0.3 mg/kg .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Observations :
- Substituent Effects :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
